1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-
Description
"1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-" is a structurally complex small molecule featuring a pyrrolidine carboxamide core linked to a pyrimidinyl scaffold. Key structural attributes include:
- A 4-pyrimidinyl group attached to a phenoxy linker, which introduces aromaticity and π-stacking capabilities.
- A 2-fluoro substituent on the phenoxy ring, enhancing electron-withdrawing effects and metabolic stability.
- A 3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl side chain, contributing hydrophobicity and steric bulk via the trifluoromethyl group and phenylamino moiety.
The trifluoromethyl group is a hallmark of medicinal chemistry optimization, improving bioavailability and resistance to oxidative metabolism .
Properties
Molecular Formula |
C25H24F4N6O3 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N-[6-[4-[(4-anilino-1,1,1-trifluoro-4-oxobutan-2-yl)amino]-2-fluorophenoxy]pyrimidin-4-yl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C25H24F4N6O3/c26-18-12-17(32-20(25(27,28)29)13-22(36)33-16-6-2-1-3-7-16)8-9-19(18)38-23-14-21(30-15-31-23)34-24(37)35-10-4-5-11-35/h1-3,6-9,12,14-15,20,32H,4-5,10-11,13H2,(H,33,36)(H,30,31,34,37) |
InChI Key |
YKCBBFUAFHUPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=NC=N2)OC3=C(C=C(C=C3)NC(CC(=O)NC4=CC=CC=C4)C(F)(F)F)F |
Origin of Product |
United States |
Biological Activity
1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]- is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine backbone and multiple functional groups that contribute to its biological activity. The presence of fluorine and trifluoromethyl groups enhances lipophilicity, potentially improving cell membrane permeability.
The compound is believed to act primarily through inhibition of specific kinases involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of the 3-phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in the Akt signaling pathway, a key regulator of cell growth and survival .
Inhibition Studies
Experimental studies have demonstrated that 1-Pyrrolidinecarboxamide significantly inhibits the phosphorylation of Akt at Thr308 in various cancer cell lines, including PC3 and MDA-MB-468 cells. The IC50 values for these effects are reported to be in the low micromolar range, indicating potent biological activity .
| Cell Line | IC50 (µM) | Target |
|---|---|---|
| PC3 | 0.25 | Akt (Thr308) |
| MDA-MB-468 | 0.75 | Akt (Thr308) |
Cancer Treatment
In a study involving xenograft models, treatment with 1-Pyrrolidinecarboxamide resulted in significant tumor regression in mice bearing tumors derived from BRAF mutant lines. The compound exhibited dose-dependent inhibition of tumor growth, demonstrating its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it modulates the expression of pro-inflammatory cytokines in macrophages, suggesting a dual role in both inhibiting tumor growth and reducing inflammation .
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its pharmacokinetics and long-term effects on human health.
Scientific Research Applications
Therapeutic Applications
1-Pyrrolidinecarboxamide derivatives have been explored for their potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders. The following sections detail specific applications:
Anticancer Activity
Recent studies have indicated that compounds similar to 1-Pyrrolidinecarboxamide exhibit promising anticancer properties. For instance, the compound's ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in various research articles.
Case Study : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Metabolic Disorders
The compound's mechanism of action suggests potential applications in managing type 2 diabetes. Its ability to modulate glucose uptake and insulin sensitivity may provide therapeutic benefits.
Research Insight : Research indicates that compounds with similar structures can enhance glucose-dependent insulin secretion, thereby aiding in blood sugar regulation .
Mechanistic Studies
The mechanisms underlying the biological activities of 1-Pyrrolidinecarboxamide are under investigation. The compound's interaction with G protein-coupled receptors (GPCRs) has been a focal point:
- GPCR Modulation : The compound may act as an antagonist or modulator at specific GPCR subtypes, influencing pathways associated with inflammation and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including triazine derivatives, piperidine carboxamides, and pyrimidine-based inhibitors. Below is a comparative analysis:
Key Findings from Analogues
Pyrrolidine vs. Piperidine Cores: Pyrrolidine’s smaller ring size (5-membered vs. Piperidine derivatives (e.g., 1141895-52-4) exhibit higher metabolic stability due to reduced ring strain .
Trifluoromethyl vs. Chloro/Methoxy Substituents :
- Trifluoromethyl groups (as in the target compound) enhance lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.1) or chloro (logP ~2.8) groups, favoring membrane permeability .
Pyrimidine vs. Triazine Scaffolds :
- Pyrimidine-based compounds (target) show superior selectivity for pyrimidine-binding enzymes (e.g., dihydrofolate reductase) over triazine derivatives, which often target ATP-binding sites broadly .
Phenoxy Linkers vs. Direct Bonding: The phenoxy linker in the target compound may reduce conformational rigidity compared to direct aryl-aryl bonds (e.g., 1027009-47-7), allowing adaptive binding to flexible protein regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
